molecular formula C7H7BrN4O2 B2954505 3-bromo-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 2241144-64-7

3-bromo-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B2954505
CAS No.: 2241144-64-7
M. Wt: 259.063
InChI Key: UNFISKWOGQMZJL-UHFFFAOYSA-N
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Description

3-Bromo-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a brominated pyrazolo[3,4-d]pyrimidine derivative with a hydroxyethyl substituent at the N1 position. Its molecular formula is C₅H₃BrN₄O (MW: 215.01), and it is recognized as an impurity in the synthesis of Ibrutinib, a kinase inhibitor used in cancer therapy .

Properties

IUPAC Name

3-bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4O2/c8-5-4-6(9-3-10-7(4)14)12(11-5)1-2-13/h3,13H,1-2H2,(H,9,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFISKWOGQMZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)C(=NN2CCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-aminopyrazole and 2-cyanoacetamide under acidic or basic conditions.

    Hydroxyethylation: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide or 2-bromoethanol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines (R-NH2), thiols (R-SH), or alkoxides (R-OH) in polar aprotic solvents.

Major Products Formed

    Oxidation: 3-bromo-1-(2-carboxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

    Reduction: 1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

    Substitution: 3-substituted-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives.

Scientific Research Applications

3-bromo-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol has several scientific research applications:

    Medicinal Chemistry: It can serve as a scaffold for the development of new drugs, particularly those targeting kinases and other enzymes.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: Its derivatives may find applications in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-bromo-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine and hydroxyethyl groups can interact with the active site of the target enzyme, leading to inhibition of its activity. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Allopurinol (1H-Pyrazolo[3,4-d]pyrimidin-4-ol)

  • Structure : Lacks bromine and hydroxyethyl groups.
  • Molecular Weight : 136.11 (vs. 215.01 for the target compound).
  • Function : A xanthine oxidase inhibitor used for gout treatment .
  • Key Differences: The absence of bromine reduces electrophilic reactivity, limiting covalent interactions with biological targets. No hydroxyethyl group, resulting in lower solubility in polar solvents compared to the target compound. Allopurinol’s unmodified structure allows incorporation into nucleic acids, altering DNA/RNA synthesis .

1-(3-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

  • Structure : Features a 3-methylphenyl group at N1 instead of hydroxyethyl.
  • Molecular Weight : 226.23 (vs. 215.01).

3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

  • Structure : Contains bromine, chlorine, and methylthio substituents.
  • Molecular Formula : C₆H₄BrClN₄S (MW: 287.55).
  • The absence of a hydroxyethyl group limits solubility in hydrophilic environments .

6-Amino-3-bromo-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one

  • Structure: Sugar-modified nucleoside with bromine and a fluorinated arabinofuranosyl group.
  • Conformation : Forms >98% N-conformers, indicating a rigid sugar pucker that mimics natural nucleosides .
  • Key Differences: The fluorinated sugar enhances metabolic stability and mimics DNA/RNA interactions, unlike the hydroxyethyl group in the target compound.

1-(2-Hydroxy-2-phenylethyl)-6-[[2-(4-methylpiperazin-1-yl)ethyl]thio]-1H-pyrazolo[3,4-d]pyrimidin-4-ol

  • Structure : Combines hydroxyethyl, phenylethyl, and methylpiperazinylthio groups.
  • Function : Designed for enhanced solubility and receptor targeting (e.g., kinase inhibition).
  • The thioether linkage may improve pharmacokinetic stability compared to the target compound’s simpler hydroxyethyl chain .

Biological Activity

3-Bromo-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C7_{7}H8_{8}BrN5_{5}O
  • Molecular Weight : 232.07 g/mol
  • CAS Number : 1251033-27-8

Research indicates that this compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. By inhibiting CDK2, the compound disrupts cell cycle progression, which is crucial for cancer cell proliferation.

Anticancer Activity

The compound has demonstrated significant anticancer properties in various studies:

  • In vitro Studies : It has been shown to inhibit the proliferation of several cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma cells. For instance, one study reported an IC50_{50} value of 49.85 μM against MCF-7 cells, indicating its potential as a therapeutic agent against breast cancer .
  • Mechanistic Insights : The inhibition of CDK2 leads to increased apoptosis in cancer cells. This is supported by findings where compounds targeting CDK2 resulted in significant apoptotic signals in treated cells .

Antimicrobial Activity

While primarily studied for its anticancer effects, there is emerging evidence suggesting antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Preliminary studies indicate that the compound exhibits antimicrobial activity against certain bacterial strains, although specific MIC values are yet to be fully established .

Anti-inflammatory Effects

Research into related pyrazolo[3,4-d]pyrimidine derivatives has suggested potential anti-inflammatory properties:

Research Findings and Case Studies

StudyBiological ActivityFindings
AnticancerIC50_{50} = 49.85 μM against MCF-7 cells
CDK InhibitionSignificant apoptosis in treated cells
Anti-inflammatoryPotential COX inhibition observed in related compounds

Pharmacokinetics and Safety Profile

Pharmacokinetic studies suggest that the compound possesses favorable absorption and distribution characteristics. However, detailed toxicity profiles remain to be fully characterized.

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